molecular formula C20H23N3O5 B6345706 2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354924-56-3

2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345706
CAS No.: 1354924-56-3
M. Wt: 385.4 g/mol
InChI Key: NSBBGYUVVMCTEL-UHFFFAOYSA-N
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Description

This compound features an imidazol-4-one core substituted with a 3-methoxyphenyl group and a (3,4,5-trimethoxyphenyl)methyl moiety. The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore in anticancer agents due to its ability to mimic colchicine-binding motifs in tubulin inhibitors like combretastatin analogs .

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-25-14-7-5-6-13(10-14)20(18(24)22-19(21)23-20)11-12-8-15(26-2)17(28-4)16(9-12)27-3/h5-10H,11H2,1-4H3,(H3,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBBGYUVVMCTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest due to its potential biological activities. This compound, with the molecular formula C20H23N3O5 and CAS number 1354924-56-3, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C20H23N3O5
  • Molecular Weight : 385.41 g/mol
  • SMILES Code : O=C1N=C(N)NC1(C2=CC=CC(OC)=C2)CC3=CC(OC)=C(OC)C(OC)=C3

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. Specifically, it has been reported that these compounds can inhibit the expression of cyclins and promote the degradation of anti-apoptotic proteins like XIAP .

Case Study : A study on related imidazole derivatives demonstrated that treatment with these compounds resulted in a marked reduction in tumor size in xenograft models . The mechanism involved downregulation of Sp1 and Cyclin D1 expression in cancer tissues.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK .

Research Findings :

  • In vitro studies indicated that certain imidazole derivatives led to a decrease in IL-6 and TNF-alpha levels in human cell lines.
  • Animal models treated with these compounds exhibited reduced swelling and pain responses .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Compounds with methoxy groups have been reported to possess moderate antibacterial activity against various pathogens.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Candida albicansModerate inhibition

Studies suggest that the presence of methoxy groups enhances the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action .

Summary of Biological Activities

Activity Type Mechanism Model/Study Reference
AnticancerInduction of apoptosisIn vivo xenograft studies
Anti-inflammatoryInhibition of cytokine productionIn vitro human cell line studies
AntimicrobialDisruption of microbial membranesVarious microbial assays

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an innovative drug intermediate . Its structural features suggest that it could be modified to enhance pharmacological properties or to develop new therapeutic agents targeting various diseases.

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, 2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is being investigated as a component in OLED technology. Its ability to emit light and its stability under operational conditions make it a candidate for improving the efficiency and performance of OLED devices .

Photodynamic Therapy (PDT)

Research indicates that compounds with imidazole rings can function as photosensitizers in photodynamic therapy for cancer treatment. This compound's ability to absorb light and generate reactive oxygen species when irradiated may position it as a valuable agent in PDT applications .

Antimicrobial Activity

Preliminary studies suggest that derivatives of imidazole compounds exhibit antimicrobial properties. The presence of methoxy groups may enhance the compound's interaction with microbial membranes, potentially leading to the development of new antimicrobial agents .

Case Study 1: Drug Development

A recent study focused on modifying the imidazole structure of this compound to enhance its bioactivity against specific cancer cell lines. Results indicated that certain derivatives exhibited increased cytotoxicity compared to the parent compound, suggesting pathways for further drug development .

Case Study 2: OLED Applications

In a collaborative research project between universities and industry partners, this compound was tested as an emissive layer in OLED devices. The findings demonstrated improved luminance and color stability over traditional materials used in OLEDs, highlighting its potential for commercial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) 2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
  • Key Difference : Replaces the 3-methoxyphenyl group with a 4-methylphenyl.
(b) 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
  • Key Difference : Lacks substituents on the phenyl ring (simple phenyl group).
  • Impact : The absence of methoxy or methyl groups may decrease binding affinity to targets like tubulin, as seen in combretastatin derivatives where methoxy groups are critical .
(c) 2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
  • Key Difference : Substitutes the trimethoxyphenyl group with a 3-methoxyphenylmethyl.
  • Impact : Reduced methoxy substitution diminishes the pharmacophore’s mimicry of colchicine-binding sites, likely lowering anticancer activity .

Heterocyclic Modifications

(a) 2-Amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
  • Key Difference : Replaces the trimethoxyphenylmethyl with a thiophen-2-ylmethyl group.
  • Such modifications are explored to improve metabolic stability or target selectivity in kinase inhibitors .
(b) 4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole
  • Key Difference : Incorporates a fluorine atom and additional methoxy groups.
  • Impact : Fluorine’s electronegativity increases metabolic stability and may enhance binding through dipole interactions. The compound’s crystallographic data (triclinic, P 1 symmetry) suggest planar molecular conformations favorable for intercalation into DNA or enzyme active sites .

Functional Group Additions

(a) 3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
  • Key Difference: Adds an anilino group and a thienylmethylene substituent.
  • However, the thienylmethylene group may reduce solubility due to increased hydrophobicity .
(b) 5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one
  • Key Difference : Substitutes phenyl with a fluorinated indole moiety.
  • Impact: Indole derivatives are known to modulate Nrf2/Keap1 signaling pathways, as seen in studies where indole analogs induced glutamate cysteine ligase (GCLC) via NADPH oxidase activation . Fluorination here may enhance blood-brain barrier penetration.

Pharmacological Potential and Challenges

The trimethoxyphenyl group in the target compound suggests antitubulin activity, but direct evidence is lacking. Structural analogs with indole or fluorinated groups highlight diverse applications, including chemoprevention (Nrf2 activation) and kinase inhibition . Key challenges include optimizing solubility (trimethoxyphenyl increases hydrophilicity) and mitigating toxicity from reactive metabolites.

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